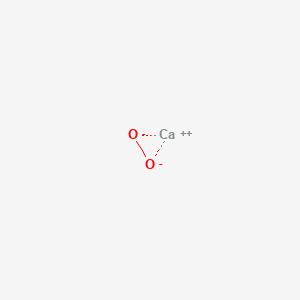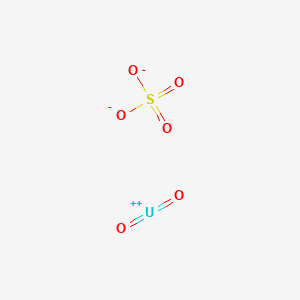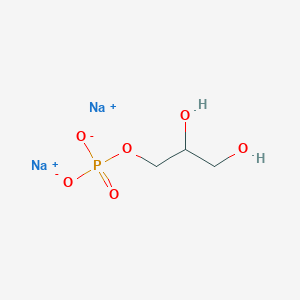
Peróxido de calcio
Descripción general
Descripción
Synthesis Analysis
The synthesis of calcium peroxide involves the reaction of calcium hydroxide with hydrogen peroxide, with the process conditions significantly affecting the yield and purity of the final product. Studies have explored the influence of reaction temperature, time, concentration of hydrogen peroxide, the quantity of stabilizer, and the superfluous coefficients of calcium hydroxide on the synthesis outcome. For instance, at room temperature, optimal conditions include a reaction time of 15 minutes, a water dosage of 10 milliliters, stabilizer dosage of 0.035 grams, and superfluous coefficients of calcium hydroxide less than 5% to achieve a calcium peroxide content of 70% (Ji Chun-hua, 2010).
Molecular Structure Analysis
Calcium peroxide's molecular structure, characterized by X-ray diffraction (XRD) and transmission electron microscopy (TEM), indicates that it can form nanoparticles with a size range of 15-25 nm. These nanoparticles, due to their increased surface area to volume ratio, have enhanced reactivity and are suitable for various environmental applications, including site remediation and as a reagent for in situ chemical oxidation (J. Khodaveisi et al., 2011).
Chemical Reactions and Properties
Calcium peroxide participates in various chemical reactions, primarily serving as a source of oxygen and hydrogen peroxide when dissolved in water. Its stability allows for the controlled release of these oxidants, making it effective in promoting aerobic biodegradation and chemical degradation of contaminants. For example, calcium peroxide diperoxohydrate has been shown to be an environmentally friendly generator of singlet oxygen, which is useful in organic synthesis as an alternative to traditional photochemical methods (C. Pierlot et al., 2002).
Physical Properties Analysis
Calcium peroxide is a white or yellowish powder that is insoluble in alcohol but slightly soluble in water. Its solubility and the rate of oxygen release can be influenced by the pH of the solution. The compound's physical properties, such as particle size and surface area, can significantly affect its reactivity and oxygen release rate, which are crucial for its applications in environmental remediation and treatment processes.
Chemical Properties Analysis
The chemical properties of calcium peroxide, such as its oxidation potential, stability under various conditions, and reactivity towards different contaminants, make it a versatile compound for environmental applications. Its ability to release oxygen over an extended period supports microbial growth and the aerobic degradation of pollutants in soil and water. Additionally, calcium peroxide can serve as a source of hydrogen peroxide for Fenton-like reactions, contributing to the oxidative degradation of organic pollutants.
Aplicaciones Científicas De Investigación
Aplicaciones biomédicas
El peróxido de calcio ha atraído una amplia atención en la comunidad médica debido a sus excelentes propiedades antitumorales y antibacterianas . Reacciona con el agua (H2O) para producir ion calcio (Ca2+), oxígeno (O2) y peróxido de hidrógeno (H2O2). Estos productos tienen diversas aplicaciones: Ca2+ es adecuado para la muerte por calcio causada por la sobrecarga de calcio, O2 es adecuado para la terapia anticancerígena dependiente de O2 y H2O2 es adecuado para la terapia anticancerígena dependiente de H2O2 . Además, H2O2 también se puede utilizar en el campo antibacteriano para tratar infecciones bacterianas .
Fabricación de nanopartículas
Las nanopartículas de this compound se pueden fabricar utilizando ácido tánico (TA) como puente coordinado entre los iones calcio . Estas nanopartículas, preparadas mediante la reacción de cloruro de calcio (CaCl2) con peróxido de hidrógeno (H2O2) en etanol que contiene amoníaco y diferentes cantidades de TA, han mostrado una alta eficiencia para la generación de oxígeno . La generación de oxígeno a partir de estas nanopartículas es mayor en un entorno ácido .
Tratamiento de aguas residuales
El this compound se ha aplicado progresivamente en términos de protección ambiental debido a sus ciertas propiedades físicas y químicas . Una de las principales aplicaciones es en el tratamiento de aguas residuales .
Restauración de aguas superficiales
El this compound también se utiliza en la restauración de aguas superficiales . Ayuda a mantener el equilibrio de oxígeno en los cuerpos de agua, contribuyendo así a la salud general del ecosistema acuático <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/2000/svg
Mecanismo De Acción
Target of Action
Calcium peroxide (CaO2) is a versatile compound that interacts with several targets. It primarily reacts with water (H2O) to produce calcium ion (Ca2+), oxygen (O2), and hydrogen peroxide (H2O2) . These products have distinct roles:
- Calcium ion (Ca2+) : It is suitable for inducing cell death caused by calcium overload .
- Oxygen (O2) : It is suitable for O2-dependent anticancer therapy .
- Hydrogen peroxide (H2O2) : It is suitable for H2O2-dependent anticancer therapy and can also be used in the antibacterial field to treat bacterial infections .
Mode of Action
Calcium peroxide’s mode of action is primarily through its decomposition products. When it comes into contact with water, it decomposes to produce calcium ions, oxygen, and hydrogen peroxide . These products interact with their respective targets, leading to various changes such as cell death due to calcium overload, oxygen-dependent anticancer effects, and hydrogen peroxide-dependent antibacterial and anticancer effects .
Biochemical Pathways
The biochemical pathways affected by calcium peroxide are primarily related to its decomposition products. For instance, calcium ions can disrupt intracellular calcium homeostasis, leading to cell death . Oxygen can enhance O2-dependent anticancer therapies, while hydrogen peroxide can induce oxidative stress, leading to cell death and antibacterial effects .
Pharmacokinetics
They can readily diffuse across cell membranes and exert their effects . The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of calcium peroxide and its decomposition products would depend on the specific conditions of administration and the biological system .
Result of Action
The primary result of calcium peroxide’s action is the generation of calcium ions, oxygen, and hydrogen peroxide upon contact with water . These products can induce cell death, enhance O2-dependent anticancer therapies, and exert antibacterial effects . In the context of environmental remediation, calcium peroxide can improve the digestion of waste materials .
Action Environment
The action of calcium peroxide is influenced by environmental factors such as pH and the presence of water. For instance, in acidic environments, calcium peroxide can readily decompose to produce its active products . Furthermore, the presence of water is crucial for the decomposition of calcium peroxide . In the context of waste treatment, the addition of calcium peroxide can effectively improve the anaerobic digestion of food waste .
Safety and Hazards
Direcciones Futuras
Calcium peroxide has recently attracted much attention as an oxygen-releasing biomaterial for tissue engineering . It has also been used in cancer therapies, such as photodynamic therapy . Given the remarkable outcomes achieved to date and the challenges that of future clinical translation, further development of the metal oxide nanomedicine family, epitomized by nano-CaO2, is encouraged .
Propiedades
IUPAC Name |
calcium;peroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.O2/c;1-2/q+2;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJQIRIGXXHNLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaO2 | |
| Record name | CALCIUM PEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/313 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | calcium peroxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Calcium_peroxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4050489 | |
| Record name | Calcium peroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4050489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Calcium peroxide appears as a grayish white granular material. Used in baking, in medicine, in bleaching oils., White or yellowish odorless solid; Slightly soluble in water; Decomposes in moist air; [Merck Index] Yellowish odorless powder; Insoluble in water; [MSDSonline] | |
| Record name | CALCIUM PEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/313 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Calcium peroxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4171 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Slightly soluble in water, Soluble in acids with formation of hydrogen peroxide | |
| Record name | CALCIUM PEROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/965 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.92 at 77 °F (USCG, 1999) - Denser than water; will sink, 2.9 g/cu cm | |
| Record name | CALCIUM PEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/313 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CALCIUM PEROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/965 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White or yellowish powder, White tetragonal crystals | |
CAS RN |
1305-79-9, 78403-22-2 | |
| Record name | CALCIUM PEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/313 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Calcium peroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calcium peroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001305799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium peroxide (Ca(O2)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium peroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4050489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium peroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Calcium peroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM PEROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/965 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomp at 200 °C | |
| Record name | CALCIUM PEROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/965 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q & A
Q1: How does calcium peroxide release oxygen in aqueous environments?
A1: In the presence of water, calcium peroxide undergoes a hydrolysis reaction, releasing oxygen and forming calcium hydroxide as a byproduct [, , ]. This oxygen release is gradual and can be modulated by factors like temperature, pH, and the presence of other materials [, ].
Q2: What are the downstream effects of calcium peroxide application in oxygen-depleted environments like sediments?
A2: The released oxygen from calcium peroxide can alleviate hypoxic conditions in sediments [, ]. This, in turn, can improve microbial activity, enhance the degradation of organic pollutants, and contribute to the overall health of the ecosystem [, , ].
Q3: What is the molecular formula and weight of calcium peroxide?
A3: Calcium peroxide has the molecular formula CaO2 and a molecular weight of 72.0768 g/mol.
Q4: Are there any spectroscopic techniques used to characterize calcium peroxide?
A4: Yes, several spectroscopic techniques are employed, including Fourier transform infrared spectroscopy (FTIR) [, , ], X-ray diffraction (XRD) [, , ], and Raman spectroscopy []. These techniques provide insights into the structural properties, presence of impurities, and crystalline nature of calcium peroxide.
Q5: How does the performance of calcium peroxide vary under different environmental conditions?
A5: The oxygen release rate of calcium peroxide is influenced by factors like temperature and pH. Higher temperatures generally lead to faster oxygen release []. Similarly, acidic conditions accelerate the hydrolysis reaction, while alkaline conditions can slow it down [, ].
Q6: Are there any strategies to improve the stability and control the release of oxygen from calcium peroxide?
A6: Yes, embedding calcium peroxide within a matrix, such as stearic acid [], polymers like polylactic acid (PLA) [], or encapsulating it within a resin matrix [] can enhance its stability and allow for controlled oxygen release.
Q7: Can calcium peroxide be used as an oxidant for degrading organic pollutants?
A7: Yes, calcium peroxide can degrade organic pollutants like ciprofloxacin [] and glyphosate [] via Fenton-like reactions. This makes it a promising candidate for wastewater treatment.
Q8: What is the role of ferrous ions (Fe2+) in calcium peroxide-mediated degradation of pollutants?
A8: Ferrous ions act as catalysts in the presence of calcium peroxide, generating highly reactive hydroxyl radicals (•OH) through a Fenton-like reaction. These radicals are powerful oxidants that can break down organic pollutants into less harmful substances [, ].
Q9: Besides environmental remediation, what are some other applications of calcium peroxide?
A9: Calcium peroxide has been explored for various applications, including:
- Agriculture: As a soil amendment to improve aeration and promote root growth, particularly in direct-seeded rice cultivation [, , ].
- Aquaculture: As a source of oxygen and for water purification by reducing chemical oxygen demand (COD) and controlling bacterial growth [].
Q10: Have computational methods been used to study calcium peroxide?
A10: While specific examples of computational studies on calcium peroxide itself are limited in the provided research, computational chemistry techniques like density functional theory (DFT) can be applied to investigate its electronic structure, bonding properties, and reactivity.
Q11: How can computational modeling contribute to understanding the applications of calcium peroxide?
A11: Computational modeling can be utilized for:
Q12: Does the physical form of calcium peroxide influence its activity?
A12: Yes, the physical form, particularly particle size, can significantly affect the reactivity and oxygen release kinetics of calcium peroxide. Nanoparticles of calcium peroxide (Starch@CPnps) have been shown to exhibit enhanced degradation efficiency for organic dyes compared to larger particles [].
Q13: What are the challenges associated with the stability of calcium peroxide?
A13: Calcium peroxide is susceptible to degradation upon exposure to moisture, leading to premature oxygen release and reduced shelf life. This necessitates the development of strategies to enhance its stability [, ].
Q14: What are some common formulation approaches to improve the stability and performance of calcium peroxide?
A14: Common strategies include:
- Embedding or Encapsulation: Incorporating calcium peroxide into a protective matrix like stearic acid, polymers (e.g., PLA), or resins can shield it from moisture and control the oxygen release [, , ].
- Particle size reduction: Synthesizing calcium peroxide nanoparticles can improve its reactivity and stability due to a higher surface area to volume ratio [].
Q15: Are there any specific safety and handling considerations for calcium peroxide?
A15: Yes, calcium peroxide is a strong oxidizer and should be handled with care. It should be stored in tightly sealed containers in a cool, dry place away from combustible materials. Contact with skin, eyes, and mucous membranes should be avoided.
Q16: How is the available oxygen content in calcium peroxide determined?
A16: Several methods can be used to determine the available oxygen content:
- Titration Methods: Titrating with potassium permanganate (KMnO4) is a common method to determine the peroxide content, which directly correlates to the available oxygen [].
Q17: What happens to calcium peroxide after it releases oxygen in the environment?
A17: Calcium peroxide degrades into calcium hydroxide (Ca(OH)2), a less reactive compound. The environmental impact of this byproduct is generally considered low, but excessive calcium hydroxide can alter soil pH [, ].
Q18: What is the solubility of calcium peroxide in water?
A18: Calcium peroxide has limited solubility in water, but it reacts with water to release oxygen and form calcium hydroxide, which has a higher solubility.
Q19: Are there any alternatives to calcium peroxide for oxygen release applications?
A19: Yes, alternative oxygen releasing compounds include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B74444.png)






